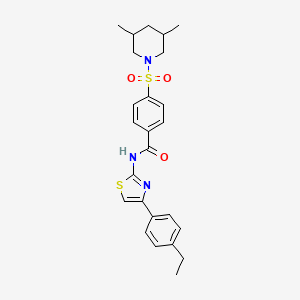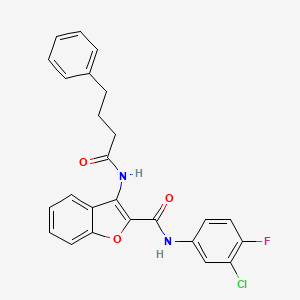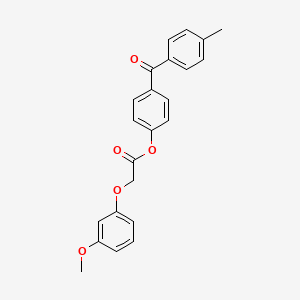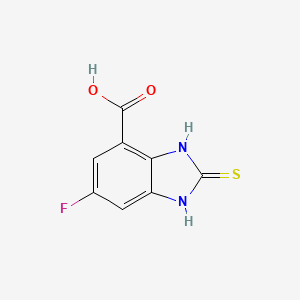
6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 212.20 . The compound contains 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A novel series of quinolone derivatives, including compounds related to 6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid, have been synthesized using microwave irradiation. These compounds demonstrated significant in vitro antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Kidwai et al., 1998).
Dual EP2 and EP3 Agonists with Subtype Selectivity
Research has identified cyclic carbamate derivatives structurally related to this compound as potent dual EP2 and EP3 agonists. These compounds exhibit selective activity against EP1 and EP4 subtypes, showcasing the therapeutic potential of such molecules in various biological contexts (Kinoshita et al., 2016).
Enantiomeric Separation and Detection
Derivatives of 2-Arylpropionic acids, including those related to this compound, have been efficiently separated into enantiomers using high-performance liquid chromatography. This method employs novel fluorogenic reagents, demonstrating the utility of these compounds in analytical chemistry (Fukushima et al., 1997).
Antitumor Activity of Fluorinated Benzothiazoles
Fluorinated 2-(4-aminophenyl)benzothiazoles, structurally similar to this compound, have shown potent cytotoxicity against specific human breast cancer cell lines. These findings suggest the potential application of fluorinated benzothiazoles in cancer therapy (Hutchinson et al., 2001).
Supramolecular Structures of Organotin Complexes
Organotin complexes with 4-sulfanylbenzoic acid, related to this compound, have been synthesized, revealing diverse coordination behaviors and supramolecular structures. This research contributes to the understanding of organometallic chemistry and its potential applications (Ma et al., 2005).
Properties
IUPAC Name |
6-fluoro-2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXJQDETZYEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)NC(=S)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2737350.png)
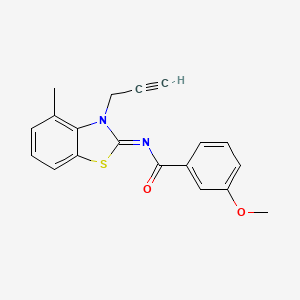
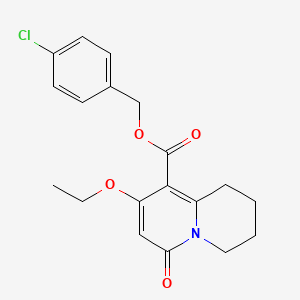

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
methyl}amino)acetate](/img/structure/B2737357.png)
![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)
![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)
![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)
![N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2737362.png)
